

A Technical Guide to the Physicochemical Properties of Evofolin B

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of **Evofolin B**, a natural phenol compound. The information is intended to support research, drug discovery, and development activities by providing key data on its chemical and physical characteristics, methodologies for its analysis, and insights into its biological interactions.

Physicochemical Data Summary

Evofolin B is a phenolic compound with the IUPAC name 3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one.[1] The quantitative physicochemical properties of **Evofolin B** are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for formulation development.



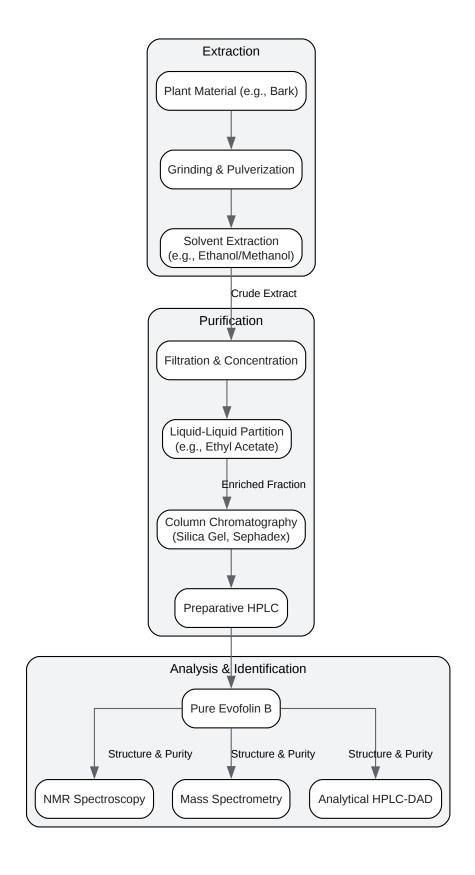
Property	Value	Source
Molecular Formula	C17H18O6	[1][2][3][4][5]
Molecular Weight	318.32 g/mol	[1][2][5]
CAS Number	168254-96-4	[3][4]
Physical Form	Powder	[3][4]
Exact Mass	318.11033829 Da	[1][2]
logP (Predicted)	1.8	[1][2]
pKa (Strongest Acidic, Predicted)	8.23	[6]
Hydrogen Bond Donor Count	3	[1][2]
Hydrogen Bond Acceptor Count	6	[1][2]
Rotatable Bond Count	6	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[3][7]
Water Solubility (Predicted)	0.049 g/L	[6]

Experimental Protocols & Methodologies

The determination of the physicochemical properties of natural products like **Evofolin B** involves a range of standard analytical techniques. Below are detailed methodologies for key experiments.

Evofolin B can be isolated from plant sources such as the barks of Cinnamomum cassia Presl. [3] A general workflow for its extraction and purification is outlined below.





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Caption: General workflow for extraction and purification of **Evofolin B**.



Methodology Detail:

- Extraction: The dried and powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, to obtain a crude extract.
- Partitioning: The crude extract is concentrated and then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity. Evofolin
 B, being moderately polar, would typically partition into the ethyl acetate fraction.
- Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or Sephadex LH-20.[3] Elution with a gradient of solvents (e.g., hexane-ethyl acetate) separates the compounds based on their affinity for the stationary phase.
- Preparative HPLC: Fractions containing **Evofolin B** are further purified using reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.[3]

The purity and structural identity of the isolated **Evofolin B** are confirmed using modern analytical techniques.

- Analysis Method: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Evaporative Light Scattering Detector (HPLC-ELSD) is used to determine purity, which is typically expected to be in the range of 95-99%.[4]
- Identification Method: The definitive structure is elucidated using Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to establish the precise arrangement of atoms and stereochemistry.[4]

Protocol:

- An excess amount of Evofolin B powder is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, water).
- The suspension is shaken in a constant temperature bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).[8]
- The saturated solution is filtered to remove undissolved solid.



• The concentration of **Evofolin B** in the filtrate is quantified using a validated analytical method, such as HPLC-UV.

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the standard protocol.[8]

Protocol:

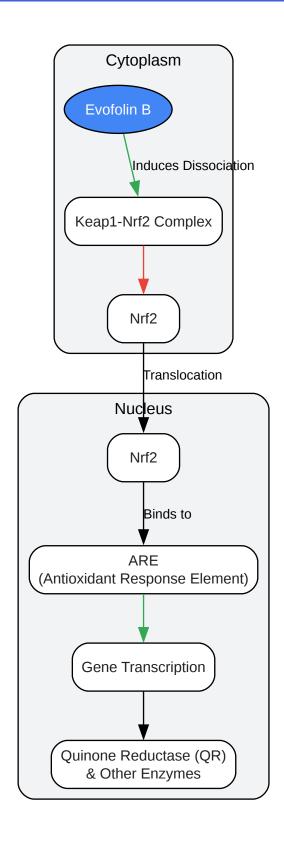
- A solution of Evofolin B is prepared in one of the two immiscible phases (n-octanol and water).
- The solution is added to a flask containing the other phase.
- The flask is shaken vigorously until the compound has fully partitioned between the two phases and equilibrium is achieved.[8]
- The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.
- The concentration of **Evofolin B** in each layer is determined by UV spectroscopy or HPLC.
- The logP is calculated as the base-10 logarithm of the ratio of the concentration in the noctanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathway

Evofolin B has been reported to exhibit quinone reductase (QR) inducing activity.[3][7] Quinone reductase is a key phase II detoxification enzyme, and its induction is a critical mechanism for cellular protection against oxidative stress and electrophiles. This activity is primarily regulated by the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Upon cellular stress or exposure to inducers like **Evofolin B**, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes, including QR.





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Caption: Plausible Nrf2 signaling pathway activation by **Evofolin B**.



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